1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Catalog No.
S12076027
CAS No.
M.F
C20H23ClN2O2
M. Wt
358.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]pipe...

Product Name

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3

InChI Key

PQFFQCOFPPOWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with a chlorobenzoyl group and an ethoxyphenyl moiety. This compound belongs to a class of piperazine derivatives that have gained attention due to their potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is C19H22ClN3O2, and it has a molecular weight of approximately 359.85 g/mol.

Typical of piperazine derivatives, including:

  • Nucleophilic Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Oxidation and Reduction: The piperazine ring can be oxidized to yield various derivatives, while reduction reactions may convert it into simpler amines.
  • Coupling Reactions: The ethoxyphenyl group can be involved in coupling reactions, forming new bonds with other aromatic systems.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Research indicates that 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine exhibits significant biological activity. It has been studied for:

  • Antidepressant Effects: Similar piperazine derivatives have shown potential as antidepressants by modulating neurotransmitter levels in the brain.
  • Antitumor Activity: Some studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Antimicrobial Properties: The presence of the chlorobenzoyl group may contribute to antimicrobial activity against various pathogens.

The specific mechanisms of action are still under investigation, but the compound's structural features suggest interactions with biological targets such as receptors and enzymes.

The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves several steps:

  • Formation of Piperazine Derivative: The reaction begins with the formation of a piperazine ring through the reaction of 1-aminopiperazine with appropriate alkyl or aryl halides.
  • Chlorobenzoylation: The piperazine derivative is then treated with 3-chlorobenzoyl chloride under basic conditions to introduce the chlorobenzoyl group.
  • Ethoxymethylation: Finally, the introduction of the ethoxyphenyl group is achieved through a methylation reaction using an appropriate ethoxy-substituted aromatic compound.

These methods allow for precise control over the substitution patterns on the piperazine ring.

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine has several applications, particularly in:

  • Pharmaceutical Development: Its potential as an antidepressant and anticancer agent makes it a candidate for drug development.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: Investigated for its interactions with biological systems, contributing to the understanding of piperazine derivatives' pharmacological effects.

Studies on 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine often focus on its interactions with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors (e.g., serotonin and dopamine receptors) provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes can reveal its mechanism of action and therapeutic potential.

These studies are crucial for understanding how modifications to the compound's structure influence its biological activity.

Several compounds share structural similarities with 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Chlorobenzoyl)-4-(phenyl)piperazineStructureLacks ethoxy group; potential for different biological activity
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamideStructureContains methoxy instead of ethoxy; studied for different therapeutic effects
1-(3-Fluorobenzoyl)-4-methylpiperazineStructureFluorine substitution may alter pharmacokinetics

Uniqueness: The presence of both chlorobenzoyl and ethoxy groups in 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine distinguishes it from similar compounds, potentially enhancing its solubility and receptor binding affinity compared to others.

This comprehensive overview highlights the significance of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine in chemical research and pharmaceutical applications, showcasing its unique properties and potential for further study.

Piperazine derivatives have been integral to pharmaceutical innovation since the mid-20th century. The piperazine ring’s six-membered structure, containing two nitrogen atoms at opposite positions, provides a versatile scaffold for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Early applications included antiparasitic agents like piperazine citrate, which disrupted helminth neuromuscular function. By the 1970s, substituted piperazines became cornerstones of psychopharmacology, exemplified by trifluoperazine (antipsychotic) and buspirone (anxiolytic), which leveraged the ring’s ability to interact with dopamine and serotonin receptors.

The evolution of benzylpiperazine (BZP) derivatives further underscored the scaffold’s adaptability. BZP itself exhibited mixed serotonergic and dopaminergic activity, acting as a serotonin reuptake inhibitor and α2-adrenoreceptor antagonist. However, its stimulant properties and toxicity risks limited therapeutic use, prompting research into safer analogs. The introduction of electron-withdrawing groups (e.g., chloro, nitro) and aromatic extensions (e.g., benzyl, ethoxyphenyl) aimed to enhance selectivity and reduce off-target effects.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

358.1448057 g/mol

Monoisotopic Mass

358.1448057 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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